molecular formula C11H18N2O3 B1141839 cis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester CAS No. 1251003-89-0

cis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester

Cat. No.: B1141839
CAS No.: 1251003-89-0
M. Wt: 226.27 g/mol
InChI Key: BQFMMOCNINXPIC-UHFFFAOYSA-N
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Description

cis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C11H18N2O3 and a molecular weight of 226.28 g/mol . This compound is characterized by its unique structure, which includes a hexahydro-pyrrolo[3,4-C]pyrrole core with a tert-butyl ester functional group. It is commonly used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

cis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

cis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to cis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester include:

Uniqueness

What sets this compound apart is its specific structural configuration and functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

1251003-89-0

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

tert-butyl 3-oxo-1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-5-7-4-12-9(14)8(7)6-13/h7-8H,4-6H2,1-3H3,(H,12,14)

InChI Key

BQFMMOCNINXPIC-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC2CNC(=O)C2C1

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNC(=O)C2C1

Origin of Product

United States

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